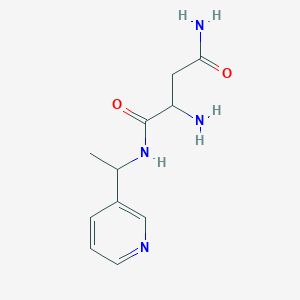
O-Decylhydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Decylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C10H23NO·HCl. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a decyl group. This compound is typically found as a colorless to yellowish oily liquid and is known for its stability under normal conditions. It is insoluble in water but soluble in organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Decylhydroxylamine Hydrochloride can be achieved through several methods. One common approach involves the reaction of decyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the decyl alcohol being converted to the corresponding decylhydroxylamine, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
O-Decylhydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used
Scientific Research Applications
O-Decylhydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the selective modification of DNA and other biomolecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of O-Decylhydroxylamine Hydrochloride involves its ability to form stable adducts with nucleophilic sites on biomolecules. This interaction can inhibit the activity of enzymes by modifying their active sites or by interfering with substrate binding. The compound’s decyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound, which is less lipophilic and has different reactivity.
O-Benzylhydroxylamine Hydrochloride: Another derivative with a benzyl group instead of a decyl group, used in similar applications but with different solubility and reactivity profiles.
Uniqueness
O-Decylhydroxylamine Hydrochloride is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. Its enhanced lipophilicity makes it particularly useful in applications requiring interaction with hydrophobic environments, such as membrane proteins and lipid bilayers .
Properties
Molecular Formula |
C10H24ClNO |
|---|---|
Molecular Weight |
209.76 g/mol |
IUPAC Name |
O-decylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-2-3-4-5-6-7-8-9-10-12-11;/h2-11H2,1H3;1H |
InChI Key |
WUEMXIYAMOKDRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)


![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)



![2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15335354.png)
![2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335363.png)





